![molecular formula C20H22F3N3O2 B5313658 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in the regulation of various cellular processes, including inflammation, cell proliferation, and survival.
Mechanism of Action
TPCA-1 inhibits the NF-κB pathway by specifically targeting the kinase activity of IKKβ, a key regulator of the pathway. By inhibiting the activity of IKKβ, TPCA-1 prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα and subsequent inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, TPCA-1 has been shown to have anti-inflammatory effects. NF-κB pathway plays a critical role in the regulation of inflammation, and TPCA-1 has been shown to inhibit the production of pro-inflammatory cytokines in various cell types.
Advantages and Limitations for Lab Experiments
One of the major advantages of TPCA-1 is its high selectivity for IKKβ, which reduces the risk of off-target effects. However, TPCA-1 is also known to have poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, TPCA-1 has been shown to have low bioavailability in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
Despite its limitations, TPCA-1 has shown great potential as a tool for investigating the role of NF-κB pathway in various cellular processes. Future research could focus on developing more potent and selective inhibitors of the pathway, as well as exploring the potential of TPCA-1 as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of TPCA-1, as well as its potential toxicity and side effects in vivo.
Synthesis Methods
The synthesis of TPCA-1 involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
TPCA-1 has been extensively studied for its potential therapeutic applications in cancer. NF-κB pathway is known to be constitutively activated in many types of cancer, leading to increased cell survival and resistance to chemotherapy. TPCA-1 has been shown to inhibit the NF-κB pathway and sensitize cancer cells to chemotherapy, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-28-16-6-4-5-15(13-16)26-11-9-25(10-12-26)14-19(27)24-18-8-3-2-7-17(18)20(21,22)23/h2-8,13H,9-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVXVGXHQIVLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.